1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid
Overview
Description
1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a bromoacetylamino group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid typically involves the bromination of acetylamino-cyclohexanecarboxylic acid. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out under controlled conditions, such as a specific temperature and reaction time, to ensure the desired product is obtained . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromoacetyl group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid exerts its effects involves the reactivity of the bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid include:
Bromoacetyl bromide: Used as an acylating agent in organic synthesis.
Chloroacetyl chloride: Another acylating agent with similar reactivity but different halogen substitution.
2-Bromopropionyl bromide: Used in the synthesis of various organic compounds.
Compared to these compounds, this compound is unique due to its cyclohexane ring structure, which can impart different physical and chemical properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[(2-bromoacetyl)amino]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c10-6-7(12)11-9(8(13)14)4-2-1-3-5-9/h1-6H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXOARJIOKJCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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